

# 6-Azido-hexylamine CAS number and molecular weight

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Compound of Interest

Compound Name: 6-Azido-hexylamine

Cat. No.: B1280733 Get Quote

## An In-depth Technical Guide to 6-Azidohexylamine

For researchers, scientists, and professionals in drug development, **6-Azido-hexylamine** is a valuable bifunctional molecule with significant applications in bioconjugation, proteomics, and as a linker in antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, complete with experimental protocols and workflow visualizations.

## **Core Chemical Properties**

**6-Azido-hexylamine**, also known as 6-azidohexan-1-amine, is a versatile chemical reagent. Its key quantitative data are summarized below.



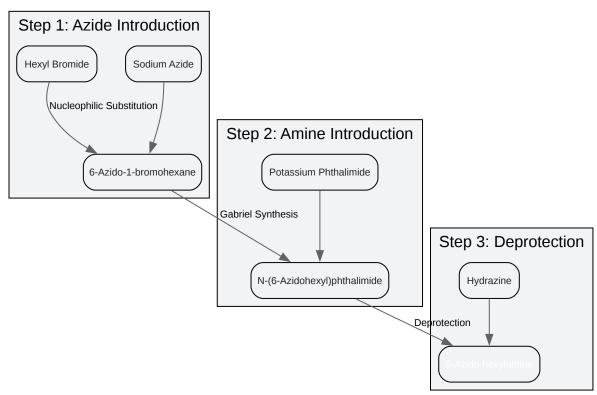
Property	Value	References
CAS Number	349553-73-7	[1][2][3][4]
Molecular Weight	142.20 g/mol	
Molecular Formula	C6H14N4	_
Purity	Typically ≥95%	_
Appearance	Liquid	_
Storage Temperature	4°C, protect from light. For long-term storage in solvent, -20°C to -80°C is recommended.	_

## **Synthesis of 6-Azido-hexylamine**

The synthesis of **6-Azido-hexylamine** can be achieved through several methods. A common approach involves the nucleophilic substitution of a hexyl derivative with an azide source, followed by the reduction of a protected amine or a related functional group.

A representative synthesis workflow is illustrated below:





Synthesis of 6-Azido-hexylamine

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Caption: A general workflow for the synthesis of **6-Azido-hexylamine**.

# Core Applications in Research and Drug Development

**6-Azido-hexylamine**'s utility stems from its two reactive functional groups: a primary amine and a terminal azide. The amine group can readily form amide bonds with carboxylic acids, while the azide group is a key component in "click chemistry" reactions.

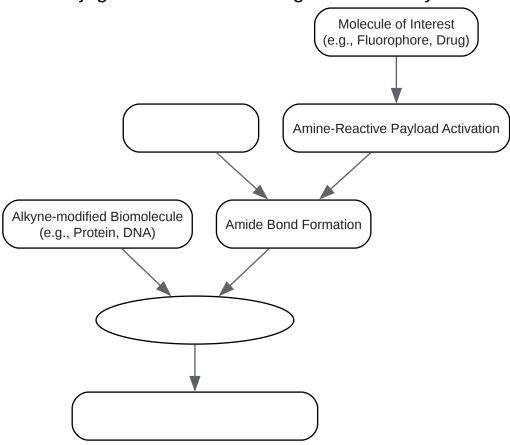
## **Bioconjugation and Click Chemistry**



Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for specifically and efficiently linking molecules. **6-Azido-hexylamine** serves as a linker, enabling the conjugation of various molecules, such as fluorescent dyes, biotin tags, or drugs, to proteins, nucleic acids, or other biomolecules that have been modified to contain an alkyne group. This is invaluable for creating probes for biological imaging, pull-down assays, and targeted drug delivery.

The general workflow for a bioconjugation experiment using **6-Azido-hexylamine** and click chemistry is depicted below:

### Bioconjugation Workflow using 6-Azido-hexylamine



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Caption: Workflow of bioconjugation via click chemistry.

## **Antibody-Drug Conjugates (ADCs)**



In the field of oncology, **6-Azido-hexylamine** is employed as a cleavable linker in the synthesis of ADCs. ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent directly to cancer cells. The linker connects the antibody, which recognizes a specific antigen on the tumor cell surface, to the cytotoxic drug. The azide functionality of **6-Azido-hexylamine** allows for the precise attachment of the drug payload to the antibody via click chemistry.

## **Proteomics and Activity-Based Protein Profiling (ABPP)**

Derivatives of **6-Azido-hexylamine** are utilized in chemical proteomics and ABPP to identify and characterize protein targets. A bifunctional probe containing an azide group and a reactive group (a "warhead") can be used to covalently label active sites of enzymes. The azide then serves as a handle for the attachment of a reporter tag (e.g., biotin for enrichment or a fluorophore for visualization) via click chemistry, enabling the identification and quantification of the labeled proteins.

# Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general methodology for the labeling of an alkyne-containing biomolecule with an azide-functionalized molecule, which can be prepared using **6-Azido-hexylamine**.

#### Materials:

- Alkyne-modified biomolecule (e.g., protein, oligonucleotide)
- · Azide-functionalized molecule of interest
- Copper(II) sulfate (CuSO4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(l)-stabilizing ligand
- Sodium ascorbate (freshly prepared solution)
- Phosphate-buffered saline (PBS) or other suitable reaction buffer



• DMSO (for dissolving reagents)

#### Procedure:

- Reagent Preparation:
  - Prepare a stock solution of the alkyne-modified biomolecule in an appropriate buffer.
  - Prepare a stock solution of the azide-functionalized molecule in DMSO.
  - Prepare a 100 mM stock solution of CuSO4 in water.
  - Prepare a 200 mM stock solution of THPTA ligand in water.
  - Prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.
- Reaction Setup:
  - In a microcentrifuge tube, combine the alkyne-modified biomolecule with the azidefunctionalized molecule in the desired molar ratio (typically a slight excess of the azide).
  - Add the THPTA ligand solution to the reaction mixture.
  - $\circ$  Add the CuSO4 solution. The final concentration of copper is typically in the range of 50-100  $\mu M$ .
- Initiation of the Click Reaction:
  - Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of the copper sulfate.
  - Gently mix the reaction components.
- Incubation:
  - Incubate the reaction at room temperature for 1-4 hours. The reaction time may need to be optimized depending on the specific reactants. Protect the reaction from light if using fluorescently labeled molecules.



#### Purification:

Purify the resulting bioconjugate to remove unreacted reagents and byproducts. The
purification method will depend on the nature of the biomolecule and may include
techniques such as dialysis, size-exclusion chromatography, or affinity chromatography.

Note: The optimal reaction conditions (e.g., reagent concentrations, incubation time, temperature) may vary depending on the specific biomolecules and labels being used and should be empirically determined.

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